Einecs 303-690-4

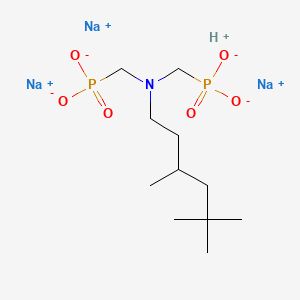

Description

Structure

3D Structure of Parent

Properties

CAS No. |

94201-99-7 |

|---|---|

Molecular Formula |

C11H24NNa3O6P2 |

Molecular Weight |

397.23 g/mol |

IUPAC Name |

trisodium;hydron;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |

InChI |

InChI=1S/C11H27NO6P2.3Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |

InChI Key |

NTDFHCTXJNJLIR-UHFFFAOYSA-K |

Canonical SMILES |

[H+].CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for C11h27no6p2.3h3n

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Alendronate Sodium Trihydrate identifies the primary disconnection at the C-P bonds of the geminal bisphosphonate group and the C-N bond of the aminoalkyl chain. The most logical precursor is 4-aminobutyric acid, which provides the core carbon and nitrogen backbone of the molecule. The geminal di-phosphonate group can be introduced by reacting 4-aminobutyric acid with a source of phosphorus, such as phosphorous acid and a phosphorus halide. This approach simplifies the synthesis to the assembly of readily available starting materials.

Classical Synthetic Approaches

The most widely employed and classical method for synthesizing Alendronate Sodium involves the reaction of 4-aminobutyric acid with phosphorous acid and a phosphorus halide, typically phosphorus trichloride (B1173362), in a suitable solvent. nih.govchemicalbook.com This method, while effective, often requires harsh reaction conditions and can generate significant waste. nih.gov

The synthesis of Alendronate Sodium Trihydrate from 4-aminobutyric acid is a multi-step process:

Reaction of 4-aminobutyric acid with phosphorous acid and phosphorus trichloride: This is the key bond-forming reaction where the bisphosphonate group is attached to the carbon skeleton. The reaction is typically carried out in a solvent such as methanesulfonic acid. chemicalbook.com

Hydrolysis: The resulting intermediate is then hydrolyzed to form alendronic acid.

Salt Formation and Crystallization: Alendronic acid is subsequently treated with a sodium source, such as sodium hydroxide (B78521), to form the monosodium salt. google.com The pH is carefully adjusted to a range of 4.3-4.4 to facilitate the crystallization of Alendronate Sodium Trihydrate from an aqueous solution. google.com

An alternative pathway involves the use of phosphorus pentachloride instead of phosphorus trichloride. researchgate.net

Significant efforts have been made to optimize the reaction conditions to maximize the yield and purity of Alendronate Sodium Trihydrate. Key parameters that have been investigated include:

Temperature: The reaction between 4-aminobutyric acid, phosphorous acid, and phosphorus trichloride is often heated to around 65°C to drive the reaction to completion. chemicalbook.com However, the reaction can be exothermic, so careful temperature control is necessary. mdpi.com

pH: The pH of the solution during crystallization is critical for obtaining the desired trihydrate form. A pH range of 4.3-4.4 has been found to be optimal. google.com

Reactant Ratios: The molar ratios of the reactants, particularly the phosphorous acid and phosphorus trichloride, have a significant impact on the reaction yield. mdpi.com

Solvent: The choice of solvent can influence the reaction rate and the solubility of the reactants and products. Methanesulfonic acid is a common solvent for this reaction. chemicalbook.commdpi.com

| Parameter | Optimized Condition | Reference |

| Reaction Temperature | 65 °C | chemicalbook.com |

| Crystallization pH | 4.3 - 4.4 | google.com |

| Key Reactants | 4-aminobutyric acid, phosphorous acid, phosphorus trichloride | chemicalbook.com |

Green Chemistry Principles in the Synthesis of Alendronate Sodium Trihydrate

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. mdpi.com This includes the use of greener solvents, catalytic methods, and processes that improve atom economy. researchgate.netprimescholars.com

The choice of solvent is a key consideration in green chemistry. While methanesulfonic acid is effective, it is also corrosive and can be difficult to handle. mdpi.com Researchers have explored several alternatives to minimize the environmental impact:

Water: A process has been developed that uses water as the solvent for the reaction of alendronic acid with sodium hydroxide to form Alendronate Sodium Trihydrate, offering significant environmental advantages. google.commdpi.com

Ionic Liquids: Ionic liquids have been investigated as a green reaction medium for the synthesis of Alendronate Sodium. google.com They offer advantages such as low volatility, thermal stability, and the potential for recycling. google.com Furthermore, the ionic liquid can also act as a catalyst for the reaction. google.com

Sulfolane: Sulfolane has been studied as a solvent for the synthesis of bisphosphonates, including alendronate. mdpi.com

Chlorobenzene (B131634): The use of chlorobenzene as a solvent has been patented, with the advantage of easy removal by distillation and potential for reuse. mdpi.com However, it poses environmental and health risks. mdpi.com

| Solvent | Advantages | Disadvantages | Reference |

| Methanesulfonic Acid | Effective for the reaction | Corrosive, difficult to handle | chemicalbook.commdpi.com |

| Water | Environmentally benign, readily available | - | google.com |

| Ionic Liquids | Recyclable, can act as a catalyst | - | google.com |

| Sulfolane | Alternative to methanesulfonic acid | - | mdpi.com |

| Chlorobenzene | Easily removed and reused | Environmental and health hazards | mdpi.com |

Improving the atom economy of a reaction is a fundamental principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. primescholars.com

Catalysis: The use of ionic liquids as both a solvent and a catalyst in the synthesis of Alendronate Sodium is a promising approach to improve the efficiency and environmental profile of the process. google.com

Microwave-Assisted Synthesis (MWAS): MWAS has been reported as a method to significantly reduce reaction times for the synthesis of bisphosphonates like alendronate, from several hours to as little as 17 minutes, while achieving comparable yields to conventional heating methods. mdpi.comresearchgate.net This technique offers a more energy-efficient and faster route to the desired product. mdpi.com

Derivatization Strategies for C₁₁H₂₇N₄O₆P₂

The functional groups of pamidronate, namely the primary amine and the hydroxyl group, offer sites for chemical modification to introduce new properties or to enable detection and quantification.

Modification of Hydroxyl and Amine Functionalities

The primary amine group of pamidronate is a common target for derivatization. It can be reacted with various reagents to form UV-absorbing or fluorescent derivatives, which are useful for analytical purposes such as high-performance liquid chromatography (HPLC).

Several derivatizing agents have been successfully used to modify the amine functionality:

9-fluorenylmethyl chloroformate (FMOC-Cl) : This reagent reacts with the primary amine of pamidronate in a sodium carbonate solution to form a highly fluorescent derivative, allowing for sensitive detection. ingentaconnect.com

Phenylisothiocyanate : Derivatization with phenylisothiocyanate yields a UV-absorbing product, enabling the quantification of pamidronate using ion-pair liquid chromatography. nih.gov

4-chloro-7-nitro-2,1,3-benzoxazole : This fluorogenic reagent reacts with pamidronate to produce a fluorescent product that can be determined spectrofluorometrically. ajol.infojournaljpri.com

The hydroxyl group on the central carbon atom is crucial for the compound's affinity for calcium phosphate (B84403) and its biological activity. wikipedia.orgstm-journal.ru While less commonly derivatized for analytical purposes, its presence is a key feature of the molecule's structure-activity relationship. wikipedia.orgnih.gov Studies have shown that replacing the hydroxyl group with an amino group can significantly alter the compound's biological potency. nih.gov The phosphonate (B1237965) groups are also essential for the molecule's function, and modifications to these groups can impact its activity. researchgate.net

Introduction of Diverse Chemical Tags

The introduction of chemical tags, particularly for imaging applications, is a significant area of derivatization for pamidronate.

One notable example is the development of radiolabeled pamidronic acid. The chelator NODAGA can be conjugated to pamidronic acid via an N-Hydroxysuccinimide (NHS) ester strategy. nih.gov This modified pamidronic acid can then be radiolabeled with Gallium-68 (⁶⁸Ga) to create [⁶⁸Ga]Ga-NODAGA-pamidronic acid, a potential agent for positron emission tomography (PET) bone imaging. nih.gov

Furthermore, near-infrared (NIR) fluorescent optical contrast agents have been created by conjugating pamidronate to fluorophores. nih.gov For instance, the methylester-protected form of pamidronate can be reacted with an NHS ester of a NIR fluorophore, such as IRDye®800CW, in the presence of N-methyl morpholine. nih.gov This reaction forms a stable amide linkage between the fluorophore and the pamidronate derivative, creating a tagged molecule suitable for fluorescence imaging. nih.gov

Table 2: Derivatization Agents and Their Applications

| Derivatizing Agent/Tag | Targeted Functionality | Purpose/Application | Reference |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary Amine | HPLC with fluorescence detection | ingentaconnect.com |

| Phenylisothiocyanate | Primary Amine | Ion-pair liquid chromatography with UV detection | nih.gov |

| 4-chloro-7-nitro-2,1,3-benzoxazole | Primary Amine | Spectrofluorimetric quantification | ajol.infojournaljpri.com |

| Gallium-68 (via NODAGA chelator) | Amine (for conjugation) | PET bone imaging | nih.gov |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of C11h27no6p2.3h3n

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of chemical compounds in solution. For a molecule such as triammonium (B15348185) ethylenediamine-N,N'-bis(isopropylphosphonate), a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments is essential to assign all proton, carbon, and phosphorus signals and to confirm the connectivity of the atoms.

The ¹H NMR spectrum of triammonium ethylenediamine-N,N'-bis(isopropylphosphonate) in a suitable solvent like D₂O would be expected to show distinct signals corresponding to the different proton environments in the molecule. The presence of the triammonium counterions would influence the chemical shifts of the protons in the ethylenediamine (B42938) and isopropyl groups due to ionic interactions.

The ethylenediamine backbone protons would likely appear as a complex multiplet. The protons on the two methylene (B1212753) groups of the ethylenediamine chain are chemically equivalent due to the symmetry of the molecule, but they would couple with each other and with the phosphorus atoms. This would result in a higher-order splitting pattern.

The isopropyl groups would give rise to two distinct signals: a doublet for the six equivalent methyl (CH₃) protons and a multiplet for the methine (CH) proton. The methyl protons are split by the adjacent methine proton, and the methine proton is split by the six methyl protons and the phosphorus atom. The broad signal from the ammonium (B1175870) (NH₄⁺) protons would also be observable, though its chemical shift can be variable and dependent on concentration and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for Triammonium Ethylenediamine-N,N'-bis(isopropylphosphonate)

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethylenediamine (-CH₂-CH₂-) | 3.0 - 3.4 | Multiplet |

| Isopropyl (-CH(CH₃)₂) | 4.0 - 4.4 | Multiplet |

| Isopropyl (-CH(CH₃)₂) | 1.2 - 1.4 | Doublet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For triammonium ethylenediamine-N,N'-bis(isopropylphosphonate), three distinct carbon signals are anticipated.

The carbon atoms of the ethylenediamine bridge would be expected to produce a single signal, shifted downfield due to the deshielding effect of the adjacent nitrogen atoms. The isopropyl groups would show two signals: one for the methine carbon and another for the two equivalent methyl carbons. The methine carbon signal would be further downfield compared to the methyl carbons due to its proximity to the phosphonate (B1237965) group.

Table 2: Predicted ¹³C NMR Chemical Shifts for Triammonium Ethylenediamine-N,N'-bis(isopropylphosphonate)

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Ethylenediamine (-CH₂-CH₂-) | 50 - 55 |

| Isopropyl (-CH(CH₃)₂) | 70 - 75 |

³¹P NMR spectroscopy is a powerful technique for the direct observation of phosphorus atoms in a molecule. For triammonium ethylenediamine-N,N'-bis(isopropylphosphonate), the two phosphorus atoms are chemically equivalent, and thus a single signal is expected in the ³¹P NMR spectrum. The chemical shift of this signal would be characteristic of a phosphonate group. The signal may exhibit coupling to the protons on the adjacent isopropyl and ethylenediamine groups, which could result in a complex multiplet if the spectrum is not proton-decoupled.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methine and methyl protons of the isopropyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons, linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the ethylenediamine bridge, the nitrogen atoms, and the isopropylphosphonate groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For triammonium ethylenediamine-N,N'-bis(isopropylphosphonate), HRMS would be used to validate the molecular formula C₁₁H₂₇N₁O₆P₂ by providing a highly accurate mass measurement of the molecular ion.

In addition to molecular formula validation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. nih.gov Using a soft ionization technique like electrospray ionization (ESI), the intact molecular ion or a protonated/deprotonated version would be observed. Subsequent fragmentation (MS/MS) of this ion would be expected to yield characteristic product ions.

Expected fragmentation pathways for the ethylenediamine-N,N'-bis(isopropylphosphonate) anion could include:

Loss of the isopropyl groups.

Cleavage of the P-C bond.

Fragmentation of the ethylenediamine backbone.

Table 3: Predicted m/z Values for Key Fragments in HRMS

| Fragment | Predicted m/z |

|---|---|

| [M-H]⁻ (Anion) | 349.1344 |

| [M - NH₄]⁻ | 332.1078 |

Isotopic Pattern Analysis

Isotopic pattern analysis, typically performed using mass spectrometry, is a powerful technique for confirming the elemental composition of a molecule. The analysis of Pamidronic Acid (C3H11NO7P2) reveals a distinct isotopic distribution based on the natural abundance of isotopes for carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O).

The monoisotopic mass of neutral Pamidronic Acid is calculated to be approximately 235.001 g/mol . drugbank.comepa.gov In mass spectrometry, this molecule would be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. The theoretical isotopic pattern would show a prominent peak for the monoisotopic mass (M) and a series of smaller peaks at M+1, M+2, etc., corresponding to the incorporation of heavier isotopes.

The relative intensity of the M+1 peak is primarily influenced by the number of carbon and nitrogen atoms. For Pamidronic Acid, the probability of incorporating one ¹³C atom or one ¹⁵N atom contributes most significantly to the M+1 peak intensity. The M+2 peak arises from the presence of two ¹³C atoms, one ¹⁸O atom, or other combinations of heavier isotopes.

High-resolution mass spectrometry can resolve these isotopic peaks, and their relative intensities can be compared against theoretical calculations to confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by fragmenting the precursor ion and analyzing the resulting product ions. For instance, the fragmentation of the [M+H]⁺ precursor ion of Pamidronic Acid (precursor m/z 236.0084) yields characteristic fragment ions that help confirm its structural identity. nih.gov

Table 1: Theoretical Isotopic Distribution for Pamidronic Acid [M+H]⁺

| Mass (m/z) | Relative Intensity (%) | Species |

|---|---|---|

| 236.0084 | 100.00 | C₃H₁₂NO₇P₂⁺ (Monoisotopic) |

| 237.0118 | 4.35 | Primarily ¹³C, ¹⁵N contributions |

This table is generated based on established principles of isotopic abundance for the constituent elements of Pamidronic Acid.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of a molecule.

The structure of Pamidronic Acid features several key functional groups: hydroxyl (-OH), amine (-NH2), methylene (-CH2-), and phosphonate (-PO(OH)2) groups. Each of these groups exhibits characteristic vibrational frequencies.

Computed IR spectra for Pamidronic Acid show significant frequency fluctuations in the regions of 1500-1000 cm⁻¹ and 500-0 cm⁻¹. mdpi.comscispace.com The higher frequency region corresponds to bending and stretching vibrations of C-O, P-O, and C-N bonds, while the lower frequency region is associated with the complex vibrations of the phosphonate groups and skeletal modes.

O-H and N-H Stretching: Broad absorption bands are expected in the high-frequency region of the IR spectrum, typically between 3500 and 3000 cm⁻¹, corresponding to the stretching vibrations of the O-H (from hydroxyl and phosphonic acid groups) and N-H (from the amine group) bonds. These bands are often broadened due to extensive hydrogen bonding in the solid state.

C-H Stretching: Vibrations for the methylene (-CH2-) groups are expected around 2950-2850 cm⁻¹.

Phosphonate Group Vibrations: The P=O stretching vibration typically appears as a strong band in the IR spectrum between 1250 and 950 cm⁻¹. The P-O-H groups will also contribute to a complex series of bands in the fingerprint region (below 1500 cm⁻¹).

C-N and C-C Vibrations: Stretching and bending vibrations for C-N and C-C bonds occur in the fingerprint region and contribute to the unique spectral signature of the molecule.

In the context of the full complex, C11H27NO6P2·3H3N, the additional organic moiety would introduce its own characteristic C-H, C-C, and potentially other functional group vibrations. The coordinated ammonia (B1221849) molecules would show N-H stretching and bending modes.

Table 2: Characteristic Vibrational Frequencies for Pamidronic Acid

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Alcohol, Phosphonic Acid) | Stretching | 3500 - 3000 (Broad) | IR, Raman |

| N-H (Amine) | Stretching | 3400 - 3200 (Broad) | IR, Raman |

| C-H (Methylene) | Stretching | 2950 - 2850 | IR, Raman |

| P=O (Phosphonate) | Stretching | 1250 - 950 | IR (Strong) |

| P-O (Phosphonate) | Stretching | 1050 - 850 | IR (Strong) |

This table represents typical frequency ranges for the indicated functional groups.

The vibrational spectra of Pamidronic Acid are sensitive to its molecular conformation. The molecule possesses several rotatable bonds, including the C-C and C-N bonds of the aminopropyl chain. Different spatial arrangements (conformers) can lead to slight shifts in vibrational frequencies or the appearance of new bands.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms.

The crystal structure of Pamidronic Acid and its salts reveals a complex network of intermolecular interactions that dictate the crystal packing. The structure of anhydrous pamidronic acid has been determined, providing precise atomic coordinates. doi.org Studies on related salts, such as tetrasodium (B8768297) pamidronate pentahydrate, show that the conformation of the pamidronate anion is influenced by strong intermolecular forces. tandfonline.com

The dominant interactions are strong hydrogen bonds involving the phosphonate groups, the hydroxyl group, and the amine group. These functional groups act as both hydrogen bond donors and acceptors. In the crystal lattice, these interactions lead to the formation of extensive three-dimensional networks. For example, in the structure of a substituted pamidronate salt, the hydrophilic parts of the molecule (phosphonates, hydroxyl, amine), along with sodium cations and water molecules, form distinct hydrophilic layers. These are separated by hydrophobic layers formed by other parts of the molecule. tandfonline.com The ammonia molecules in the Einecs 303-690-4 complex would also participate significantly in this hydrogen-bonding network.

Pamidronic acid itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the determination of absolute stereochemistry is not applicable to the core molecule. However, the molecule can exist in different conformations (conformational isomers) in the solid state, as dictated by the crystal packing environment. X-ray crystallography is the definitive method for determining this specific solid-state conformation. tandfonline.com If the C8H16 counter-ion in the full this compound complex were chiral, crystallographic methods could be used to determine its absolute stereochemistry.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

An in-depth analysis of the chiroptical spectroscopy of the compound identified by this compound, known as Alendronic Acid, reveals a foundational characteristic of the molecule: it is achiral. emerald.com Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are specifically designed to investigate chiral molecules—those that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light, a phenomenon that only occurs in molecules lacking an internal plane of symmetry or a center of inversion.

Since Alendronic Acid does not possess a chiral center, it does not exhibit intrinsic ECD signals. Therefore, the direct application of chiroptical spectroscopy to elucidate its standalone molecular structure is not feasible. While ECD is a powerful tool for determining the absolute configuration of chiral compounds, its principles are not applicable to achiral substances like Alendronic Acid. sci-hub.se

Spectroscopic studies on Alendronate have been performed using other methods, such as UV-Visible spectroscopy, often involving derivatization or metal complexation to enhance detection due to the molecule's lack of strong chromophores. ksu.edu.sanih.gov Furthermore, circular dichroism has been employed to study the interactions of Alendronate and other bisphosphonates when they bind to larger, chiral biomolecules such as DNA, but these studies reflect the induced chirality of the complex rather than an inherent property of Alendronate itself. researchgate.netmdpi.com

Mechanistic Investigations of Chemical Transformations Involving C11h27no6p2.3h3n

Acid-Base Chemistry and Protonation Equilibria

Organophosphorus compounds of this nature possess multiple sites for protonation, including the nitrogen atom of the amino group and the oxygen atoms of the phosphonate (B1237965) groups. The basicity of the amine and the acidity of the phosphonate moieties are key determinants of the compound's behavior in solution.

The phosphonate groups are expected to be acidic, with pKa values influenced by the surrounding molecular structure. The first and second dissociation constants of similar bisphosphonic acids are generally in the ranges of 1-3 and 6-8, respectively. The nitrogen atom, characteristic of an amine, will exhibit basic properties, with its pKa value depending on whether it is a primary, secondary, or tertiary amine and the electronic effects of its substituents.

The protonation state of the molecule will significantly impact its reactivity, solubility, and interaction with other chemical species. In acidic media, the amine will be protonated to form an ammonium (B1175870) cation, and the phosphonate groups will be in their acidic form. Conversely, in basic media, the phosphonate groups will be deprotonated to form phosphonate anions.

Table 1: Predicted Acid-Base Properties of Functional Groups

| Functional Group | Property | Predicted pKa Range |

|---|---|---|

| Phosphonic Acid (-PO3H2) | Acidic | pKa1: 1-3, pKa2: 6-8 |

Nucleophilic and Electrophilic Reaction Pathways

Substitution Reactions at Phosphorus Centers

Nucleophilic substitution at the phosphorus atom is a fundamental reaction for organophosphorus compounds. europa.euontosight.ai These reactions can proceed through either a concerted (S(_N)2-P) or a stepwise (addition-elimination) mechanism. ontosight.ai The mechanism is influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. europa.eu

In a potential S(_N)2-P mechanism, the nucleophile attacks the phosphorus center from the backside relative to the leaving group, leading to an inversion of configuration at the phosphorus atom. The addition-elimination pathway involves the formation of a pentacoordinate trigonal bipyramidal intermediate. ontosight.ai This intermediate can undergo pseudorotation before the departure of the leaving group, which can lead to either retention or inversion of stereochemistry. researchgate.net For many cyclic and some acyclic organophosphorus compounds, reactions have been observed to proceed with retention of configuration at the phosphorus center. europa.eu

Addition Reactions to Unsaturated Moieties

If the structure contains unsaturated carbon-carbon or carbon-heteroatom bonds, it can undergo nucleophilic addition reactions. For instance, the phosphonate group can influence the reactivity of adjacent unsaturated systems. The Pudovik reaction, which is the addition of a P-H bond across a C=O or C=N bond, is a classic example of this type of reactivity, often used in the synthesis of α-aminophosphonates and α-hydroxyphosphonates. europa.eu

Rearrangement Reactions and Tautomerism

Rearrangements are common in organophosphorus chemistry. One notable example is the phosphonate-phosphate rearrangement, where an α-hydroxyphosphonate isomerizes to a phosphate (B84403) ester. vulcanchem.comnih.gov This rearrangement is typically base-catalyzed and involves the migration of a phosphonyl group from a carbon atom to an oxygen atom. europa.eu The stereochemical course of this rearrangement has been studied and often proceeds with retention of configuration at the phosphorus atom, particularly in cyclic systems.

Another relevant rearrangement is the europa.eueuropa.eu-phospha-Brook rearrangement, which is the reverse of the phosphonate-phosphate rearrangement. europa.eu Tautomerism, such as keto-enol or imine-enamine tautomerism, could also be relevant if the carbon framework contains appropriate functional groups.

Oxidative and Reductive Transformations

The phosphorus center in phosphonates is in the +5 oxidation state and is generally stable to further oxidation. However, the organic backbone of the molecule can undergo oxidative or reductive transformations depending on the functional groups present. For example, if the amino group is part of a larger unsaturated system, it could be susceptible to oxidation. Similarly, the presence of other functional groups could allow for reduction reactions, such as the hydrogenation of any double bonds. The stereochemistry of oxidative coupling reactions of H-phosphonates has been shown to be influenced by the reagents and conditions used.

Computational Chemistry and Theoretical Studies on C11h27no6p2.3h3n

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties and reactivity of Alendronate Sodium. These computational methods provide insights into the electronic structure and behavior of the molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Alendronate, DFT calculations have been employed to analyze its structure and reactivity. Studies have utilized DFT to relax the structures of various bisphosphonates, including alendronate, to their lowest energy state. researchgate.net

One study employed DFT with the ωB97XD functional and a 6-311G+ (d, p) basis set to investigate the interaction between alendronate and C12N12 and C12P12 nanocages. uj.ac.za The calculations focused on determining properties such as adsorption energy, energy gap, and the nature of non-covalent interactions. uj.ac.za The results indicated a strong interaction between the alendronate molecule and the nanocages, suggesting the potential of these nanomaterials as delivery systems. uj.ac.za The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the regions of the molecule that are more likely to donate or accept electrons, which is crucial for understanding its chemical reactivity.

Table 1: Key Parameters from DFT Calculations of Alendronate Interaction with Nanocages

| Parameter | C12N12 Nanocage Interaction | C12P12 Nanocage Interaction |

|---|---|---|

| Highest Adsorption Energy (Eads) | -7.355 eV | -3.518 eV |

| Interaction Site for Highest Eads | CN_CH | CP_CH |

Data sourced from a computational study on the interaction of nanocages with the alendronate drug molecule. uj.ac.za

Ab Initio Methods for Molecular Properties

Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. These methods are used to determine various molecular properties with a high degree of accuracy. For bisphosphonates like alendronate, ab initio investigations have been crucial in understanding their adsorption characteristics on surfaces like hydroxyapatite, a key component of bone. researchgate.net

These studies often involve relaxing the molecular structure to find the most stable conformation and then calculating properties such as adsorption energies. By comparing the adsorption energies of different bisphosphonates, researchers can predict their binding affinity to bone material. researchgate.net The analysis of the density of states (DOS) in these studies helps to understand the electronic properties of the molecule and the surface it interacts with. researchgate.net

Conformational Space Exploration and Energy Minimization

The biological activity of a molecule is often dependent on its three-dimensional structure or conformation. Conformational space exploration involves identifying the different possible spatial arrangements of a molecule's atoms, while energy minimization is the process of finding the conformation with the lowest potential energy, which is the most stable form.

For a flexible molecule like alendronate, with its side chain, exploring the conformational space is essential to understand its interactions with its biological targets. Computational methods allow for the systematic exploration of different torsional angles within the molecule to identify low-energy conformers. This process is integral to both DFT and ab initio studies, where the initial step is often to optimize the geometry of the molecule to its ground state. The resulting stable conformation is then used for further calculations of molecular properties and interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic behavior of systems over time, providing a deeper understanding of processes that are not accessible through static calculations.

Dynamic Behavior and Solvent Interactions

The AMBER (Assisted Model Building with Energy Refinement) force field is commonly used in MD simulations to describe the interactions between atoms. nih.gov By simulating the system over a period of time, researchers can observe the translational and rotational motion of the alendronate molecule and how it is influenced by the solvent. dovepress.com

Interaction with Macro-molecules (Excluding Biological)

The interaction of alendronate with non-biological macromolecules is a significant area of research, particularly in the development of drug delivery systems. MD simulations can be employed to study the binding and interaction mechanisms between alendronate and various synthetic macromolecules.

For instance, the interaction of alendronate with polymers used in the formation of nanoparticles or hydrogels can be investigated. These simulations can provide insights into the forces driving the encapsulation or binding of the drug, such as electrostatic interactions, hydrogen bonding, and van der Waals forces. Understanding these interactions at a molecular level is crucial for designing efficient and stable drug delivery vehicles. Studies have explored the use of polymers like chitosan (B1678972) and carbopol in formulations with sodium alendronate, and while not explicitly using MD simulations in the cited abstracts, this is a common application of the technique to understand the release mechanisms observed. researchgate.net

Table 2: Investigated Non-Biological Macromolecule Interactions with Alendronate

| Macromolecule Type | Purpose of Interaction | Key Findings from Studies |

|---|---|---|

| C12N12 and C12P12 Nanocages | Potential drug delivery systems | Strong adsorption energy indicates suitability for delivery. uj.ac.za |

| Poly(2-oxazoline)s | Tunable affinity for calcium cations | Linear increase in calcium-binding affinity with the number of alendronate moieties. acs.org |

This table summarizes findings from computational and experimental studies on the interaction of alendronate with non-biological macromolecules.

Prediction of Spectroscopic Parameters

Computational quantum chemistry offers highly reliable methods for predicting the spectroscopic parameters of molecules, which is invaluable for structure elucidation and characterization. rsc.org For α-aminophosphonate derivatives, DFT calculations have been shown to provide excellent correlation with experimental spectroscopic data. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ³¹P NMR chemical shifts is a common application of computational chemistry. rsc.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), can calculate the isotropic shielding values of nuclei. nih.gov These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield predicted chemical shifts that are often in good agreement with experimental results recorded in solution. nih.gov Studies on various α-aminophosphonates have demonstrated that this approach can accurately reproduce the chemical shifts of protons and carbons in different chemical environments within the molecule. nih.govresearchgate.net

Vibrational (Infrared) Spectroscopy: Theoretical calculations are also employed to predict the infrared (IR) spectra of α-aminophosphonates. nih.gov By performing a frequency calculation on the optimized geometry of the molecule, the vibrational modes and their corresponding frequencies can be determined. nih.gov These calculated frequencies often show a good match with experimental FT-IR spectra, aiding in the assignment of characteristic absorption bands. nih.gov For instance, key vibrational modes for α-aminophosphonates that can be accurately predicted include the stretching vibrations of P=O, P-O-C, N-H, and C-H bonds. nih.gov

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the maximum absorption wavelengths (λmax) which correspond to π→π* and n→π* transitions within the aromatic rings and heteroatoms (O, N, P) of the α-aminophosphonate structure. nih.gov

To illustrate the predictive power of these methods, the following table presents a comparison of experimental and calculated spectroscopic data for a representative α-aminophosphonate derivative, Diethyl(4-hydroxyphenyl)[(pyridine-4-yl)amino]methylphosphonate, as reported in the literature.

| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT/B3LYP/6-31G(d,p)) |

|---|---|---|

| ¹H NMR (δ, ppm) - Aromatic H | 6.7-8.2 | 6.9-8.4 |

| ¹³C NMR (δ, ppm) - Aromatic C | 115-160 | 118-162 |

| IR (cm⁻¹) - ν(P=O) | 1215 | 1225 |

| IR (cm⁻¹) - ν(N-H) | 3253 | 3260 |

| UV-Vis (λmax, nm) | 206, 243 | 198, 232 |

Structure-Reactivity Relationships: A Computational Approach

Computational chemistry provides essential tools for understanding the relationship between the molecular structure of a compound and its chemical reactivity or biological activity. nih.gov This is often achieved through the calculation of quantum chemical descriptors and the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net

Quantum Chemical Descriptors: DFT calculations are used to determine a variety of electronic properties that act as descriptors of a molecule's reactivity. nih.gov Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov The energy of HOMO is related to the molecule's ability to donate electrons, while the energy of LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Other important global reactivity descriptors that can be calculated include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile.

These parameters help to quantify the chemical reactivity and stability of α-aminophosphonates, providing a theoretical basis for understanding their behavior in chemical reactions and biological systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For α-aminophosphonates, QSAR models have been developed to predict activities such as anti-inflammatory or anticancer effects. nih.govnih.gov These models use computationally derived descriptors (like those mentioned above, as well as steric and topological parameters) to establish a predictive relationship. For example, a QSAR model might reveal that the anti-inflammatory activity of a series of α-aminophosphonates is improved by a more spherical molecular shape and the specific location of the HOMO on a phenyl ring. nih.gov

The following table summarizes key quantum chemical parameters calculated using DFT for a representative α-aminophosphonate, which are typically used in structure-reactivity studies. nih.gov

| Quantum Chemical Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.15 | Electron-donating capacity |

| ELUMO | -1.23 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.92 | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.46 | Resistance to deformation |

| Chemical Softness (σ) | 0.20 | Polarizability |

| Electronegativity (χ) | 3.69 | Electron-attracting power |

| Electrophilicity Index (ω) | 2.76 | Electrophilic nature |

By correlating these descriptors with experimentally observed activities, computational studies can guide the synthesis of new α-aminophosphonate derivatives with enhanced or specific desired properties. nih.gov

Environmental Fate and Degradation Pathways of C11h27no6p2.3h3n

Abiotic Degradation Mechanisms

Photolytic Degradation in Aqueous and Atmospheric Environments

No studies detailing the photolytic degradation of Einecs 303-690-4 in water or the atmosphere were identified. Information regarding its light absorption properties, quantum yield, and potential for direct or indirect photodegradation is not available.

Hydrolysis and Other Water-Mediated Transformations

Data on the hydrolysis of this compound, including its rate of reaction with water at different pH levels and temperatures, are not present in the reviewed literature. Consequently, its persistence in aqueous environments from a hydrolysis perspective cannot be determined.

Oxidation and Reduction in Environmental Matrices

There is no available information concerning the potential for oxidation or reduction of this compound in environmental matrices such as soil, sediment, or water. Key data on its reaction with common environmental oxidants (e.g., hydroxyl radicals) or its behavior under reducing conditions are absent.

Biotransformation Processes

Microbial Degradation Pathways

No studies were found that investigated the microbial degradation of this compound. Therefore, information on the microorganisms capable of degrading this compound, the enzymatic pathways involved, and the rate of biodegradation in various environments is unknown.

Applications of C11h27no6p2.3h3n in Advanced Materials and Industrial Processes

Industrial Synthesis Intermediates or Reagents

Diethylenetriamine (B155796) penta(methylene phosphonic acid) (DTPMPA) is a versatile compound that serves as a crucial intermediate and reagent in various industrial manufacturing processes. Its utility stems from its powerful chelating and stabilizing properties, which are conferred by the multiple phosphonic acid groups attached to a diethylenetriamine backbone. westindiachemical.comnih.gov

In the chemical industry, DTPMPA is employed in the synthesis of more complex formulations. nih.gov Its primary role as an intermediate is often associated with the production of specialized cleaning agents, detergents, and personal care products. atamankimya.com In these applications, DTPMPA is valued for its ability to sequester metal ions, which can interfere with the performance of the final product. padidehshimi.com For instance, it is used to control iron levels, remove stains, and stabilize peroxide bleaches in detergent formulations. atamankimya.com

DTPMPA also functions as a reagent in the textile and paper industries. In textile manufacturing, it acts as a chelating agent, preventing the interference of metal ions during dyeing and finishing processes. westindiachemical.comatamanchemicals.com In the paper and pulp industry, DTPMPA is used to control metal ion concentrations in process water, which is critical for ensuring the quality of the final paper product. westindiachemical.com It also serves as a peroxide stabilizer in the pulp bleaching process and as a pigment dispersant. atamankimya.comthwater.net

Furthermore, DTPMPA is utilized in the production of agricultural chemicals, such as fertilizers, where it acts as a carrier for microelements. atamankimya.comthwater.net Its strong chelating ability ensures that essential micronutrients remain available for plant uptake. The compound is also used as an additive in the manufacturing of concrete and in metal pickling processes. google.comatamankimya.com The synthesis of DTPMPA itself is a significant industrial process, typically involving the reaction of diethylenetriamine, formaldehyde, and phosphorous acid or phosphorus trichloride (B1173362). onepetro.orggoogle.com

Interactive Table: Industrial Applications of DTPMPA as a Synthesis Intermediate/Reagent

| Industry | Application | Function |

| Detergents & Cleaning | Production of high-performance detergents | Chelating agent, peroxide stabilizer, stain remover atamankimya.compadidehshimi.com |

| Textile Manufacturing | Dyeing and finishing processes | Chelating agent westindiachemical.comatamanchemicals.com |

| Pulp & Paper | Pulp bleaching, pigment dispersion | Peroxide stabilizer, pigment dispersant atamankimya.comthwater.net |

| Agriculture | Manufacturing of micronutrient fertilizers | Microelement carrier atamankimya.comthwater.net |

| Construction | Production of concrete additives | Concrete modifier google.comatamankimya.com |

| Metal Treatment | Metal pickling solutions | Chelating agent atamankimya.com |

Role in Water Treatment Technologies (e.g., Scale Inhibition, Corrosion Control)

The most prominent application of DTPMPA is in water treatment, where it functions as a highly effective scale and corrosion inhibitor. watercarechem.comatamanchemicals.com Its widespread use in industrial water systems, such as cooling towers, boilers, and oilfield water systems, is due to its excellent performance under a wide range of conditions, including high temperatures and alkaline pH. watercarechem.comatamanchemicals.comkrwater.com

Scale Inhibition:

DTPMPA is a potent inhibitor of mineral scale formation, particularly calcium carbonate, calcium sulfate (B86663), and barium sulfate, which are common culprits in industrial water systems. watercarechem.comwestindiachemical.com It functions through a "threshold effect," where sub-stoichiometric concentrations (a few milligrams per liter) can effectively prevent the precipitation of large quantities of scale-forming salts. atamankimya.com The mechanism of scale inhibition involves the adsorption of DTPMPA molecules onto the active growth sites of mineral crystals. This disrupts the normal crystallization process, distorts the crystal lattice, and prevents the crystals from growing and adhering to surfaces. google.com

Research has demonstrated the high efficiency of DTPMPA in preventing scale formation. For instance, studies have shown that at a concentration of 10 ppm, DTPMPA can achieve scale inhibition efficiencies of over 90% for calcium carbonate at temperatures up to 95°C. researchgate.net Its effectiveness against barium sulfate scale is particularly noteworthy, making it a valuable component in water treatment formulations for oilfield operations where barium-rich water is common. atamanchemicals.comxintaiwater.com

Corrosion Control:

In addition to scale inhibition, DTPMPA also provides excellent corrosion protection for various metals, including carbon steel and copper alloys. google.com It forms a protective film on metal surfaces, which isolates the metal from corrosive elements in the water. westindiachemical.com This is often achieved in synergy with other water treatment chemicals, such as zinc salts and other phosphates. atamanchemicals.com The chelating properties of DTPMPA also contribute to corrosion control by sequestering metal ions like iron and copper, which can catalyze corrosion reactions. made-in-china.com This dual functionality as both a scale and corrosion inhibitor makes DTPMPA a cost-effective solution for maintaining the integrity and efficiency of industrial water systems. atamanchemicals.com

Interactive Table: Performance of DTPMPA in Water Treatment

| Parameter | Condition | Result | Reference |

| CaCO3 Scale Inhibition | 10 ppm DTPMPA, 40°C | 100% efficiency | researchgate.net |

| CaCO3 Scale Inhibition | 10 ppm DTPMPA, 80°C | 94.83% efficiency | researchgate.net |

| CaCO3 Scale Inhibition | 10 ppm DTPMPA, 95°C | 88.50% efficiency | researchgate.net |

| General Performance | High temperature (>210°C) and alkaline pH | Better scale and corrosion inhibition than many other organophosphonates | watercarechem.comatamanchemicals.comkrwater.com |

| Barium Sulfate Scale | High concentration of barium carbonate | Effective scale and corrosion inhibitor | atamanchemicals.comxintaiwater.com |

Table of Compound Names

| Common Name/Acronym | Chemical Name |

| DTPMPA | Diethylenetriamine penta(methylene phosphonic acid) |

| Formaldehyde | Methanal |

| Phosphorous Acid | Phosphonic acid |

| Phosphorus Trichloride | Trichlorophosphane |

| Calcium Carbonate | Calcium Carbonate |

| Calcium Sulfate | Calcium Sulfate |

| Barium Sulfate | Barium Sulfate |

| Zinc Salts | - |

Future Research Directions and Unaddressed Academic Challenges

Development of Novel Synthetic Routes

The synthesis of aminophosphonates, including derivatives like (3-aminopropyl)phosphonic acid-di(2-ethylhexyl) ester, traditionally relies on established methods. However, the pursuit of more efficient, sustainable, and versatile synthetic strategies remains a key research focus.

Future investigations are likely to concentrate on catalyst innovation. The development of composite catalyst systems, potentially combining metal chlorides, ionic liquids, and other promoters, could enhance reaction efficiency by stabilizing transition states and lowering activation energies. Another promising avenue is the exploration of green synthesis approaches. This includes the use of bio-derived precursors and solventless reaction conditions to minimize environmental impact. rsc.org

The classic Arbuzov reaction, a cornerstone of phosphonate (B1237965) synthesis, could be further optimized. Research into microwave-assisted or flow-chemistry-based Arbuzov reactions could lead to significantly reduced reaction times and improved yields. google.com Furthermore, developing one-pot synthesis procedures for functionalized aminophosphonates would streamline production and reduce costs associated with multi-step processes. researchgate.net

| Synthetic Route | Key Features | Potential Advancements |

| Catalytic Synthesis | Utilizes composite catalysts (e.g., AlCl₃, ionic liquids) to improve efficiency. | Design of more active and recyclable catalysts. |

| Green Synthesis | Employs bio-derived materials and solvent-free conditions. rsc.org | Broader application to a wider range of aminophosphonates. |

| Arbuzov Reaction | A fundamental method for forming carbon-phosphorus bonds. google.com | Implementation of microwave-assisted and flow-chemistry techniques. |

| One-Pot Synthesis | Combines multiple reaction steps into a single process. researchgate.net | Development of methods for producing complex, multifunctional aminophosphonates. |

Exploration of Underutilized Reactivity Profiles

The reactivity of aminophosphonates is central to their functionality, yet many of their reaction pathways remain underexplored. A deeper understanding of their reactivity could unlock new applications.

Future research should systematically investigate the nucleophilic substitution reactions of these compounds. While it is known that organophosphates can undergo SN2 reactions, a detailed kinetic and mechanistic study across a range of aminophosphonate structures and reaction conditions is needed. researchgate.net The hydrolysis of the ester groups in compounds like (3-aminopropyl)phosphonic acid-di(2-ethylhexyl) ester is another critical area. The rate of hydrolysis is influenced by factors such as pH and the structure of the alkyl chain, and a comprehensive understanding of these relationships is essential for predicting their environmental fate and stability in various applications. echemi.com

The coordination chemistry of aminophosphonates with a wide array of metal ions also warrants further exploration. While their ability to chelate heavy metals is known, the subtle differences in affinity and coordination modes for various metals could be systematically studied to design highly selective extractants and sensors. rsc.orgontosight.ai

Advanced Characterization Techniques for Dynamic Behavior

The dynamic behavior of aminophosphonates in different environments is crucial for understanding their mechanism of action. Advanced analytical techniques are pivotal in elucidating these dynamics.

Solid-state 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of the phosphorus atom. Future research could leverage this technique to determine the protonation states of aminophosphonates when bound to substrates, such as enzymes or metal surfaces, providing insights that are often inaccessible through crystallographic methods. psu.edu

High-resolution mass spectrometry, particularly Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), offers unparalleled capabilities for the molecular-level characterization of complex mixtures containing organophosphorus compounds. Applying such techniques to study the transformation products of aminophosphonates in environmental or biological systems can provide a detailed picture of their degradation pathways. nih.gov

Dynamic light scattering and other techniques for studying aggregate formation are also critical. Understanding how these molecules self-assemble in solution is key to their application in solvent extraction and the formation of functional materials. science.gov

| Characterization Technique | Information Gained | Future Research Focus |

| Solid-State 31P NMR | Protonation state, local chemical environment of phosphorus. psu.edu | In-situ studies of aminophosphonates bound to active sites. |

| FT-ICR Mass Spectrometry | Detailed molecular formula and structural information of complex mixtures. nih.gov | Elucidation of degradation pathways in environmental and biological matrices. |

| Dynamic Light Scattering | Size and stability of aggregates in solution. science.gov | Correlation of aggregation behavior with performance in specific applications. |

Computational Predictions for Novel Applications

Computational chemistry and machine learning are emerging as indispensable tools for accelerating the discovery and design of new functional molecules.

Quantum chemistry models can be employed to predict reaction rate constants and to elucidate reaction mechanisms, such as the atmospheric oxidation of organophosphorus compounds. acs.org These theoretical approaches can guide experimental work by identifying the most probable reaction pathways and byproducts.

Machine learning algorithms, trained on existing experimental data, can predict the physicochemical properties and biological activities of novel aminophosphonate structures. This can significantly reduce the time and cost associated with synthesizing and screening new compounds. For instance, models can be developed to predict the binding affinity of aminophosphonates for specific metal ions or their potential as enzyme inhibitors. rsc.orgresearchgate.net

Computational tools can also be used to design materials with enhanced properties. For example, modeling can help in predicting the porosity and stability of metal-organic frameworks (MOFs) constructed from aminophosphonate ligands, guiding the synthesis of materials optimized for applications in catalysis or sorption. rsc.org

Environmental Remediation Strategies Involving C11H27NO6P2.3H3N

The unique chelating properties of aminophosphonates make them promising candidates for environmental remediation, particularly for the removal of heavy metals and radionuclides from contaminated water.

Future research should focus on the development of novel sorbent materials functionalized with aminophosphonates. This includes grafting these molecules onto substrates like chitosan (B1678972), titanium oxide, or apatite to create highly efficient and selective adsorbents for pollutants such as uranium. researchgate.netresearch-nexus.net The influence of the aminophosphonate structure, such as the presence of different functional groups, on the sorption efficiency needs to be systematically investigated to optimize these materials. research-nexus.net

The biodegradation of aminophosphonates is another critical area of research. While the carbon-phosphorus bond is generally stable, some microorganisms are capable of cleaving it. unife.it Isolating and characterizing microbial strains that can degrade complex aminophosphonates would be a significant step towards developing biotechnological approaches for the remediation of sites contaminated with these compounds. unife.it

| Remediation Strategy | Mechanism | Future Research Directions |

| Adsorption | Chelation of heavy metals and radionuclides by aminophosphonate functional groups. researchgate.netresearch-nexus.net | Development of novel, highly selective, and reusable sorbent materials. |

| Biodegradation | Microbial cleavage of the carbon-phosphorus bond. unife.it | Isolation and engineering of microorganisms for efficient degradation. |

| Environmental Fate Modeling | Predicting the transport and transformation in soil and water. echemi.commdpi.com | Integration of experimental data into comprehensive environmental models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.